molecular formula C13H18ClFN2O B2921271 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride CAS No. 1286274-92-7

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride

Cat. No. B2921271
CAS RN: 1286274-92-7
M. Wt: 272.75
InChI Key: GQJPTUSLUTYEGU-GJTSMBTKSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Molecular Structure Analysis and Refractivity

In a study examining the properties of antiemetic drugs, the refractive index and molar refractivity of a structurally similar compound were investigated. These properties are crucial for understanding the interaction of light with substances, which has implications in materials science and optical applications (R. Sawale, T. Kalyankar, R. George, & S. Deosarkar, 2016).

Synthesis and Characterization of Semiaromatic Polyamides

Research into the synthesis and characterization of semiaromatic polyamides using dicyclohexane units, closely related to the cyclohexyl group in the compound of interest, reveals their excellent thermal properties. Such materials are promising for high-performance applications due to their good mechanical properties and melt flowability (Y. Guangming et al., 2016).

Molecular Interaction Studies

The study of intermolecular interactions in compounds like N-3-hydroxyphenyl-4-methoxybenzamide provides insights into the effects of such interactions on molecular geometry. Understanding these interactions is fundamental in drug design and development, highlighting the significance of functional groups similar to those in the target compound (Sedat Karabulut et al., 2014).

Development of Novel Synthetic Routes

Advancements in the synthesis of complex molecules, such as YM758 Monophosphate, demonstrate the importance of novel synthetic pathways in medicinal chemistry. This is particularly relevant for compounds with intricate structures like N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride, where efficient and practical synthetic routes can enhance drug development processes (S. Yoshida et al., 2014).

Pharmacological Activity and Drug Development

The exploration of benzodiazepine derivatives for their CNS-depressant and anticonvulsant activities provides a template for investigating the pharmacological potential of related compounds. Research in this area can lead to the discovery of new therapeutic agents, emphasizing the relevance of functional groups present in the compound under discussion (A. Osman et al., 2002).

Safety and Hazards

  • Safety Data Sheet : Refer to the provided MSDS for safety precautions and handling guidelines .

properties

IUPAC Name

N-(4-aminocyclohexyl)-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJPTUSLUTYEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride

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